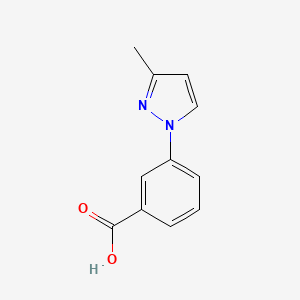![molecular formula C10H22ClNO2 B2873086 (3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2580094-23-9](/img/structure/B2873086.png)
(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of [ (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone was reported, which involved six steps starting from D-pyroglutaminol . The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product was obtained with an overall yield of 32% in a total time of 80 h .Applications De Recherche Scientifique
Chemical Synthesis and Properties
- Chemical Compounds Synthesis : A study by Volodarskii, Grigor’eva, and Tikhonov (1983) explored the synthesis of various chemical compounds including 3-methoxy-2,3-dihydropyrazine 1,4-dioxide derivatives, achieved through condensation processes involving 2-hydroxyamino-2-methylpropanal oxime with different reactants (Volodarskii, Grigor’eva, & Tikhonov, 1983).
Structural and Biochemical Studies
- Structural and Biochemical Analysis : Gálvez et al. (1993) synthesized and studied a series of compounds, including 3β-acyloxy-3α-methoxycarbonyltropanes, using NMR spectroscopy and X-ray diffraction. This research provides insights into the structural and biochemical aspects of related compounds (Gálvez et al., 1993).
Pharmacological Potential
- Pharmacological Evaluation : Research by Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, and Rudo (1990) focused on synthesizing and evaluating the analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines. Their findings contribute to understanding the pharmacological potential of similar piperidine derivatives (Lalinde et al., 1990).
Enantioseparation and Analysis
- Enantioseparation Techniques : Čižmáriková, Habala, Valentová, and Šmátralová (2021) reported on the synthesis and enantioseparation of compounds with a hetero aminopropanol chain, including 3-alkoxy-4-hydroxyphenylalkanones, which involved reactions with heterocyclic amines like piperidine. This study provides methods for enantioseparation in related chemical structures (Čižmáriková et al., 2021).
Molecular Design and Spectroscopy
- Molecular Design : Research by Reddy, Lubian, Pavan, Kim, Yang, Holten, and Lindsey (2013) introduced a molecular design incorporating a spiro-piperidine unit into synthetic bacteriochlorins. This study provides insights into the molecular design applications of piperidine derivatives (Reddy et al., 2013).
Ligand Binding Studies
- Ligand Binding Analysis : Shim, Welsh, Cartier, Edwards, and Howlett (2002) conducted a molecular interaction study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, contributing to the understanding of ligand-receptor interactions for piperidine derivatives (Shim et al., 2002).
Propriétés
IUPAC Name |
(3S,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTUFIMSMYQRPQ-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H](CNC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
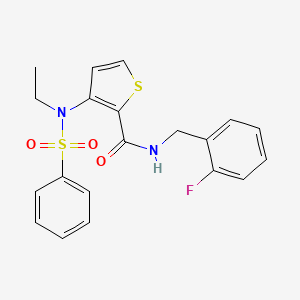
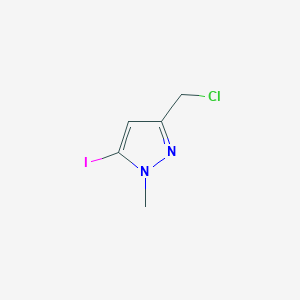
![2-[4-(Oxan-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2873006.png)
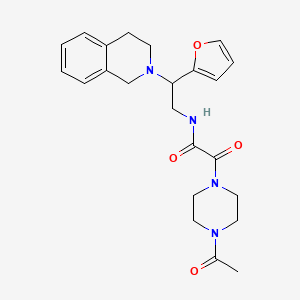
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)
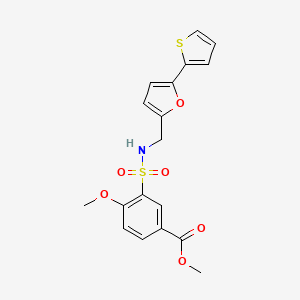
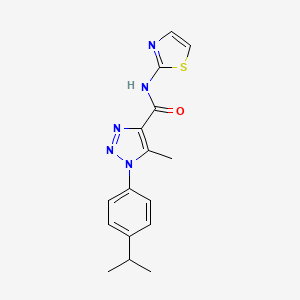

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)


![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)
